molecular formula C4H10Br2MgO B1588364 Magnesium bromide ethyl etherate CAS No. 29858-07-9

Magnesium bromide ethyl etherate

Cat. No.: B1588364
CAS No.: 29858-07-9
M. Wt: 258.24 g/mol
InChI Key: JGZKUKYUQJUUNE-UHFFFAOYSA-L
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Description

Magnesium Bromide Diethyl Etherate acts as a catalyst in the preparation of N-sulfinyl ketimines.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Cannizzaro Reaction : MgBr2·Et2O, combined with triethylamine, facilitates the Cannizzaro reaction at room temperature, smoothly converting aromatic aldehydes into their respective alcohols and carboxylic acids. This method is applicable to both inter- and intramolecular reactions, offering diverse product forms like acids, amides, or esters based on reaction conditions (Abaee, Sharifi, & Mojtahedi, 2005).

  • Photo-Oxidation of Aromatic Methyl Groups : MgBr2·Et2O catalyzes the aerobic photo-oxidation of methyl groups on aromatic nuclei to carboxylic acids using visible light from a standard fluorescent lamp. The bromine radical generated in situ is crucial for this oxidation reaction (Hirashima & Itoh, 2007).

  • Deprotection of p-Methoxybenzyl (PMB) Ether : The MgBr2·OEt2-methyl sulfide system is effective for mild and chemoselective deprotection of PMB ether, even in the presence of sensitive functional groups (Onoda, Shirai, & Iwasaki, 1997).

Electrochemistry and Structural Analysis

  • Organomagnesium Bromide Solutions : MgBr2·Et2O demonstrates unique electrolytic behavior in polymeric ether solutions, contributing to the understanding of organomagnesium compounds in various solvents (Liebenow, 2000).

  • Structural Studies of Organometallic Compounds : Investigations using techniques like X-ray scattering and EXAFS provide insights into the structure of organomagnesium bromides in solutions, revealing the coordination and bonding characteristics (Wellmar, Hallberg, & Persson, 1991).

Polymerization Processes

  • Polymerization of Propylene Oxide : MgBr2·Et2O is involved in the polymerization of propylene oxide, exhibiting different kinetic stages and producing polymers with varying molecular weights (Stafford, 1971).

Properties

IUPAC Name

magnesium;ethoxyethane;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZKUKYUQJUUNE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC.[Mg+2].[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Br2MgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451814
Record name Magnesium bromide ethyl etherate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Magnesium bromide diethyl etherate
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CAS No.

29858-07-9
Record name Magnesium bromide ethyl etherate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium, dibromo[1,1'-oxybis[ethane]]-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Magnesium bromide ethyl etherate a useful catalyst in organic synthesis?

A1: MBEE exhibits Lewis acidity due to the magnesium center, which allows it to activate carbonyl groups and epoxides, facilitating various reactions [, , ]. It promotes reactions under mild conditions, often at room temperature, and displays excellent functional group tolerance [, , , ].

Q2: Can you provide specific examples of reactions catalyzed by MBEE?

A2: Certainly! MBEE efficiently catalyzes the synthesis of α-aminonitriles via a three-component Strecker reaction involving aldehydes, amines, and trimethylsilyl cyanide []. It also facilitates the Cannizzaro reaction of aromatic aldehydes, yielding corresponding alcohols and carboxylic acids []. Moreover, MBEE proves effective in the synthesis of bisarylmethylidenes of pyranones and thiopyranones via double crossed aldol condensation [].

Q3: How does MBEE influence the reaction rate and selectivity?

A3: MBEE significantly accelerates reaction rates compared to uncatalyzed reactions. For instance, it allows for rapid ring-opening of epoxides with thiols, forming β-hydroxy sulfides at ambient temperature []. In the ring-opening of epoxides, MBEE directs the nucleophilic attack of thiols to the less hindered position, demonstrating regioselectivity [].

Q4: Are there any advantages of using MBEE in solvent-free conditions?

A4: Yes, several reactions catalyzed by MBEE can be conducted under solvent-free conditions, aligning with green chemistry principles [, , , ]. For example, MBEE enables efficient aminolysis of epoxides and oxetanes without requiring a solvent []. Similarly, the acetylation of thiols with acetic anhydride proceeds smoothly under solvent-free conditions in the presence of MBEE [].

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